3-Phenyl-N-[1,2,4]triazol-4-yl-acrylamide
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Overview
Description
3-Phenyl-N-[1,2,4]triazol-4-yl-acrylamide is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-N-[1,2,4]triazol-4-yl-acrylamide typically involves the reaction of phenylhydrazine with acrylonitrile to form the intermediate 3-phenyl-1,2,4-triazole. This intermediate is then reacted with acryloyl chloride to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane .
Industrial Production Methods
Industrial production methods for triazole derivatives, including this compound, often involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, utilizing advanced techniques such as microwave-assisted synthesis and catalytic processes .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-N-[1,2,4]triazol-4-yl-acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, often using reagents like alkyl halides
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide
Major Products
The major products formed from these reactions include various substituted triazole derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
3-Phenyl-N-[1,2,4]triazol-4-yl-acrylamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its antimicrobial properties.
Medicine: Explored for its anticancer, antifungal, and antiviral activities.
Industry: Utilized in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of 3-Phenyl-N-[1,2,4]triazol-4-yl-acrylamide involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole derivatives: These compounds also contain a triazole ring but differ in the arrangement of nitrogen atoms.
1,2,4-Triazole derivatives: Similar to 3-Phenyl-N-[1,2,4]triazol-4-yl-acrylamide but with different substituents on the triazole ring .
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties.
Properties
Molecular Formula |
C11H10N4O |
---|---|
Molecular Weight |
214.22 g/mol |
IUPAC Name |
(E)-3-phenyl-N-(1,2,4-triazol-4-yl)prop-2-enamide |
InChI |
InChI=1S/C11H10N4O/c16-11(14-15-8-12-13-9-15)7-6-10-4-2-1-3-5-10/h1-9H,(H,14,16)/b7-6+ |
InChI Key |
KJPZWSXGRTVJKL-VOTSOKGWSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NN2C=NN=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NN2C=NN=C2 |
Origin of Product |
United States |
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